1-Isopropoxy-1h-pyrazole-3,4-diamine
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Overview
Description
1-Isopropoxy-1h-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1h-pyrazole-3,4-diamine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. One common method is the cyclization of hydrazones with enaminones under mild conditions. The reaction is often catalyzed by iodine or other halogens in the presence of dimethyl sulfoxide (DMSO) and Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-1h-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions typically involve hydrazine or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isopropoxy group.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in water.
Reduction: Hydrazine hydrate or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazoles.
Scientific Research Applications
1-Isopropoxy-1h-pyrazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Isopropoxy-1h-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
1,3,4-Thiadiazoles: Another class of heterocycles with similar applications in medicinal chemistry.
1,2,4-Triazoles: Known for their antifungal and antibacterial properties.
Uniqueness: 1-Isopropoxy-1h-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C6H12N4O |
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Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-propan-2-yloxypyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4O/c1-4(2)11-10-3-5(7)6(8)9-10/h3-4H,7H2,1-2H3,(H2,8,9) |
InChI Key |
SEDALZFUILIJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C=C(C(=N1)N)N |
Origin of Product |
United States |
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